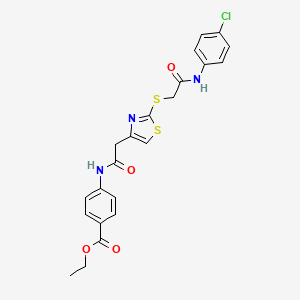

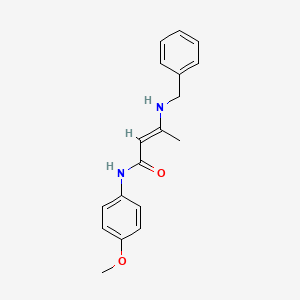

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide, also known as BMPA, is a compound belonging to the class of organic compounds called amides. It is a colorless solid and is soluble in organic solvents. BMPA has a wide range of applications in the scientific research field, including its use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in the treatment of certain diseases.

Applications De Recherche Scientifique

Corrosion Inhibition : Research by Khalifa and Abdallah (2011) explored the use of similar compounds, including N-[N`-(4-methoxyphenyl)benzenesulphonamido]-3-carboxy-4-methyl-4(4-methylphenyl)-3-butenamide, for corrosion inhibition on low carbon steel in hydrochloric acid solution. They found that the protection efficiency increased with the concentration of the organic compounds and decreased with temperature, indicating potential application in corrosion prevention (Khalifa & Abdallah, 2011).

Anti-Inflammatory and Analgesic Properties : Okunrobo and Usifoh (2007) studied the ring opening of phthalimide derivatives, leading to the formation of benzamido-cyclopentane-2-(N-benzyl)-carboxamide, which showed significant anti-inflammatory and analgesic properties. This suggests that structurally related compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide might possess similar pharmacological properties (Okunrobo & Usifoh, 2007).

Ligand Modifications in Metal Complexes : Slater-Parry et al. (2019) explored the coordination chemistry of ligands similar to 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide, demonstrating their use in synthesizing metal complexes with potential applications in catalysis and material science (Slater-Parry et al., 2019).

Synthesis of Organic Ligands : Kabirifard et al. (2020) investigated the reaction of related compounds to synthesize organic ligands, highlighting the potential application of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide in organic synthesis and possibly in the development of novel materials or catalysts (Kabirifard et al., 2020).

Synthesis of Chiral β-Hydroxy-α-Amino Acids : Badorrey et al. (2000) described the synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, suggesting that compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide could be used as precursors in the synthesis of biologically important molecules (Badorrey et al., 2000).

Mécanisme D'action

Mode of Action

It’s possible that it may interact with its targets through a radical approach, similar to other compounds in its class . This could involve the formation of covalent bonds with target molecules, leading to changes in their function.

Biochemical Pathways

Similar compounds have been found to influence various pathways, including those involved in protein synthesis and degradation . The compound may also affect the protodeboronation of alkyl boronic esters .

Action Environment

The action, efficacy, and stability of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide could be influenced by various environmental factors . These could include temperature, pH, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

(E)-3-(benzylamino)-N-(4-methoxyphenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14(19-13-15-6-4-3-5-7-15)12-18(21)20-16-8-10-17(22-2)11-9-16/h3-12,19H,13H2,1-2H3,(H,20,21)/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNQUZKWMSAXQD-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=C(C=C1)OC)/NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)

![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)

![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)

![6-Bromo-5-chloro-1H-benzo[d]imidazole](/img/structure/B2799140.png)

![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)

![Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2799144.png)